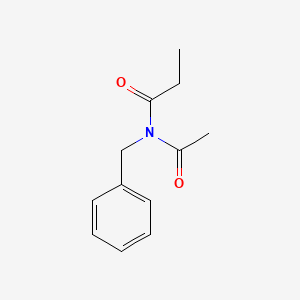

N-Acetyl-N-(phenylmethyl)-propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-acetyl-N-benzylpropanamide |

InChI |

InChI=1S/C12H15NO2/c1-3-12(15)13(10(2)14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |

InChI Key |

LHTODEBNMSXSFU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(CC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of N Acetyl N Phenylmethyl Propanamide

Classical and Established Synthetic Routes for N-Acetyl-N-(phenylmethyl)-propanamide Formation

Traditional synthetic approaches to this compound rely on well-established reactions for forming the core amide structure and introducing the necessary substituents. These methods typically involve sequential N-acylation and N-alkylation steps.

The formation of the amide bond is a cornerstone of organic synthesis. nih.govresearchgate.net For this compound, the propanamide linkage can be constructed first, followed by acetylation, or an N-acetylpropanamide can be synthesized in a different sequence. A common route involves the acylation of N-benzylamine with a propanoyl derivative.

Typically, this involves activating the carboxylic acid (propanoic acid) to make it more susceptible to nucleophilic attack by the amine. Stoichiometric amounts of coupling reagents are often required, which can lead to significant waste. ucl.ac.uk Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) or uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). ucl.ac.uk Alternatively, the more reactive acyl chlorides or anhydrides (e.g., propanoyl chloride or propanoic anhydride) can be used directly, often in the presence of a base to neutralize the acidic byproduct. prepchem.com

A second acylation step is then required to introduce the acetyl group onto the nitrogen of the resulting N-benzylpropanamide. This is typically achieved using acetyl chloride or acetic anhydride (B1165640).

| Acylating Agent/Method | Activating Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carboxylic Acid | EDC, HATU, T3P | Organic solvent, Room temp. | Mild conditions, Good for sensitive substrates | Stoichiometric waste, High cost of reagents ucl.ac.uk |

| Acyl Halide | None (Base like pyridine (B92270) often added) | Anhydrous solvent, 0°C to Room temp. | High reactivity, Good yields | Generates corrosive HX, Moisture sensitive |

| Acid Anhydride | None (Base may be used) | Neat or in solvent, often requires heating | Good reactivity, Less corrosive than acyl halides | One equivalent of carboxylic acid is wasted |

| Potassium Acyltrifluoroborates | Chlorinating agents (e.g., NCS) | Aqueous conditions, Acidic pH | Tolerates many functional groups, Proceeds in water nih.gov | Requires synthesis of acyltrifluoroborate precursor nih.gov |

The introduction of the phenylmethyl (benzyl) group onto the amide nitrogen is another critical step. This N-alkylation can be performed on a pre-formed propanamide or N-acetylpropanamide. A standard method involves the use of a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base (e.g., sodium hydride) to deprotonate the amide, making it a more potent nucleophile.

However, direct N-alkylation of primary amides can sometimes lead to O-alkylation as a side reaction. Acid-catalyzed N-alkylation using an alcohol, like benzyl alcohol, can be successful if the intermediate carbocation is highly stabilized. flvc.org For benzyl alcohol, this method can be challenging and may fail, leading to side products like benzyl acetate (B1210297) if acetic acid is used as a solvent. flvc.org More recent, metal-free approaches have also been developed, for instance using K₃PO₄ to promote the alkylation of a wide variety of amides. digitellinc.com

| Alkylation Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Alkyl Halides (e.g., Benzyl bromide) | Strong base (e.g., NaH), Anhydrous solvent | Widely applicable, Good yields | Requires strong base, Potential for O-alkylation |

| Alcohols (e.g., Benzyl alcohol) | Acid catalysis (e.g., H₂SO₄) | Alcohols are often cheaper and more available than halides | Requires stabilized carbocation, Limited scope flvc.org |

| Alkylating Agent with K₃PO₄ | Inorganic base, No transition metal | Tolerates various functional groups, Milder conditions digitellinc.com | Mechanism and full scope still under investigation digitellinc.com |

| Photochemical Deoxygenative Alkylation | Triflic anhydride, 2-fluoropyridine, Photochemical conditions | Streamlined synthesis of α-branched secondary amines from secondary amides nih.gov | Specific to α-alkylation of the N-alkyl group, not direct N-alkylation of a primary amide nih.gov |

Development and Application of Modern Catalytic Systems in this compound Synthesis

To overcome the limitations of classical methods, particularly their poor atom economy and generation of stoichiometric waste, modern catalytic systems have been developed. ucl.ac.uk These approaches offer milder reaction conditions and improved efficiency.

Transition metal catalysis has revolutionized amide synthesis. nih.govsuny.edu For a molecule like this compound, these methods can be applied to both the N-acylation and N-alkylation steps.

For instance, cobalt-nanoparticle catalysts have been successfully used for the N-alkylation of amides with alcohols. nih.gov In a potential synthesis, N-acetylpropanamide could be reacted with benzyl alcohol in the presence of a cobalt catalyst and a base to yield the target product. This process typically proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting intermediate. researchgate.net

Palladium-catalyzed cross-coupling reactions are also powerful tools for C-N bond formation. nih.gov While often used for N-arylation, related systems can be adapted for N-alkylation. Nickel catalysis has also emerged as a potent method for amide bond transformations, including the arylation of amides under photoredox conditions. digitellinc.com These catalytic cycles generally involve lower catalyst loadings and avoid the use of harsh stoichiometric reagents. ucl.ac.uk

While this compound is an achiral molecule, the principles of organocatalysis and biocatalysis are highly relevant for the synthesis of related chiral amides and for promoting green chemistry.

Organocatalysis utilizes small organic molecules to catalyze reactions. For amide synthesis, organocatalysts can activate carboxylic acids or promote condensation reactions under mild conditions. acs.org For example, bifunctional thiourea (B124793) catalysts have been used to promote the cleavage of C-N bonds in N-sulfonyl biaryl lactams, demonstrating the ability of organocatalysts to activate otherwise stable amide bonds. researchgate.net Such strategies could potentially be developed for direct amidation reactions.

Biocatalysis employs enzymes as catalysts, offering high selectivity and operation under environmentally benign conditions (mild temperatures, aqueous media). rsc.orghims-biocat.eu Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for amidation reactions, typically through the aminolysis of esters. rsc.org A potential biocatalytic route to a precursor could involve the lipase-catalyzed reaction between an ethyl propanate and N-benzylamine. Nitrile hydratase enzymes are another class that can produce amides through the hydration of nitriles. nih.govresearchgate.net These enzymatic methods are a cornerstone of green chemistry, reducing waste and avoiding hazardous reagents. rsc.orgnih.gov

Principles of Green Chemistry in this compound Production

The synthesis of amides has been identified as a top priority for the development of more sustainable methods. rsc.org The application of green chemistry principles aims to reduce the environmental impact of chemical processes. ucl.ac.uknih.gov

Key green chemistry considerations for the synthesis of this compound include:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric activators significantly reduces waste. ucl.ac.uk Transition metal, organo-, and biocatalytic methods are all key to this principle.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic N-alkylation with alcohols, which produces only water as a byproduct, is a prime example of a high atom economy reaction. nih.gov

Safer Solvents and Auxiliaries: Traditional amide synthesis often uses hazardous dipolar aprotic solvents like DMF and NMP, or chlorinated solvents. ucl.ac.uk Green chemistry encourages the use of safer alternatives, such as cyclopentyl methyl ether, or even solvent-free conditions. nih.govbohrium.comresearchgate.net Enzymatic reactions are often performed in water, the most environmentally benign solvent. rsc.org

Use of Renewable Feedstocks: N-alkylation protocols that utilize alcohols are advantageous as many alcohols can be derived from renewable biomass. nih.gov

Energy Efficiency: Biocatalytic and some modern catalytic methods often proceed at ambient temperature and pressure, reducing energy consumption compared to classical methods that may require heating. rsc.org Electrosynthesis is another emerging green technique for amide preparation that can be powered by renewable energy. rsc.org

By integrating these principles, the production of this compound and other amides can be made more efficient, safer, and environmentally sustainable.

Solvent-Free and Aqueous Media Syntheses for this compound

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both human health and the environment. Consequently, there is a significant research effort to develop syntheses that operate in greener alternatives like water or under solvent-free conditions.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a highly efficient and environmentally benign approach to chemical synthesis. cmu.edu By eliminating the solvent, this methodology reduces waste, simplifies purification processes, and can sometimes lead to shorter reaction times and higher yields. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of N-benzylpropanamide with an acetylating agent, such as acetic anhydride, potentially facilitated by mechanical grinding (mechanochemistry) or microwave irradiation. google.comresearchgate.net This approach avoids the need for solvent heating and recovery, thereby lowering energy consumption.

A notable advantage of solvent-free N-acylation is the potential for achieving high chemoselectivity and efficiency without the need for a catalyst. orientjchem.org Research on other amidation reactions has demonstrated that bringing the reactants into direct contact through grinding can provide sufficient energy to initiate and complete the reaction, yielding a product with high purity. google.com

Aqueous Media Synthesis:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Conducting the synthesis of this compound in an aqueous medium presents an attractive, environmentally friendly alternative to traditional organic solvents. While the reactants may have limited solubility in water, the use of surfactants or phase-transfer catalysts can facilitate the reaction. Syntheses of various amides and other organic compounds have been successfully demonstrated in aqueous media, often with enhanced reaction rates and selectivities. researchgate.netuniroma1.it

The following table summarizes the potential benefits of these greener synthetic approaches for this compound:

| Methodology | Potential Advantages | Key Considerations |

| Solvent-Free Synthesis | Reduced waste, simplified workup, lower energy consumption, potentially catalyst-free. google.comorientjchem.org | Heat dissipation for exothermic reactions, reactant mixing in the solid state. |

| Aqueous Media Synthesis | Environmentally benign, non-toxic, non-flammable, potential for rate enhancement. researchgate.netuniroma1.it | Reactant and product solubility, potential for hydrolysis of reactants or products. |

Atom Economy and Reaction Efficiency Optimization for this compound Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.orgprimescholars.comacs.org A reaction with high atom economy is inherently less wasteful.

For the synthesis of this compound, an ideal pathway would maximize the incorporation of atoms from the starting materials. Addition and rearrangement reactions are typically 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.org

Consider two hypothetical pathways for the final acetylation step:

Acetylation with Acetyl Chloride:

N-benzylpropanamide + Acetyl Chloride → this compound + HCl

In this case, hydrochloric acid (HCl) is a stoichiometric byproduct, which lowers the atom economy.

Acetylation with Acetic Anhydride:

N-benzylpropanamide + Acetic Anhydride → this compound + Acetic Acid

Here, acetic acid is the byproduct. While this also reduces the atom economy, acetic acid is generally less hazardous and more easily handled than HCl.

The table below illustrates a comparative analysis of atom economy for different hypothetical acetylating agents in the synthesis of this compound.

| Acetylating Agent | Byproduct | Theoretical Atom Economy (%) |

| Acetyl Chloride | HCl | Lower |

| Acetic Anhydride | Acetic Acid | Higher than Acetyl Chloride |

Optimization and Scale-Up Considerations for this compound Syntheses

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed through careful optimization. The primary goals of scale-up are to ensure safety, cost-effectiveness, and consistency of product quality.

For the synthesis of this compound, key optimization and scale-up considerations include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates and heat flow is crucial for safe and efficient large-scale production. Exothermic reactions, for instance, require robust cooling systems to prevent thermal runaways.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased byproduct formation.

Downstream Processing and Purification: The isolation and purification of the final product can be a significant cost driver in a manufacturing process. Developing a scalable and efficient purification method, such as crystallization or distillation, is essential.

Process Safety: A comprehensive hazard analysis must be conducted to identify and mitigate potential safety risks associated with the raw materials, intermediates, products, and reaction conditions.

Waste Management: The environmental impact of the process is heavily influenced by the volume and nature of the waste generated. A scalable process should incorporate strategies for waste minimization, recycling, and responsible disposal.

The following table outlines some of the critical parameters that would need to be optimized for the scale-up of this compound synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for heat accumulation. |

| Mixing | Typically rapid and efficient (e.g., magnetic stirring). | Requires mechanical agitation, potential for inefficient mixing. |

| Reagent Addition | Can be done quickly. | Often requires controlled addition to manage heat and concentration gradients. |

| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred for large quantities. |

By systematically addressing these factors, a robust, safe, and economically viable process for the large-scale production of this compound can be developed.

Comprehensive Spectroscopic and Structural Elucidation of N Acetyl N Phenylmethyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments of N-benzylacetamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structure verification. They reveal the number of chemically distinct protons and carbons and offer clues about their local electronic environments.

The ¹H NMR spectrum of N-benzylacetamide shows distinct signals for each type of proton. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The methylene (B1212753) (-CH₂-) protons, being adjacent to both the nitrogen and the phenyl group, resonate as a doublet around 4.4 ppm. The coupling to the adjacent N-H proton causes this splitting. The amide proton (N-H) itself appears as a broad singlet, and the methyl (-CH₃) protons of the acetyl group resonate as a sharp singlet in the upfield region, typically around 2.0 ppm. mpg.de

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is characteristically deshielded and appears far downfield (~170 ppm). The carbons of the phenyl ring are found in the aromatic region (127-140 ppm). The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) appear at approximately 44 ppm and 23 ppm, respectively. mdpi-res.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for N-benzylacetamide

| Assignment | ¹H Chemical Shift (δ, ppm) in CDCl₃ mdpi-res.com | ¹³C Chemical Shift (δ, ppm) in CDCl₃ mdpi-res.com |

|---|---|---|

| -CH₃ (Acetyl) | 1.94 (s, 3H) | 23.0 |

| -CH₂- (Benzyl) | 4.34 (d, J = 5.6 Hz, 2H) | 43.5 |

| Aromatic Hs | 7.15-7.30 (m, 5H) | 127.3, 127.6, 128.5 |

| Aromatic ipso-C | - | 138.2 |

| C=O (Amide) | - | 170.0 |

| N-H | 6.44 (br, 1H) | - |

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular puzzle by establishing through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For N-benzylacetamide, a key correlation would be observed between the N-H proton and the methylene (-CH₂-) protons, confirming their adjacency. unibe.ch

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. hust.edu.vn An HSQC spectrum of N-benzylacetamide would show cross-peaks connecting the ¹H signal of the methyl group to its ¹³C signal, the methylene protons to their carbon, and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. researchgate.net It is crucial for establishing the connectivity of quaternary carbons and linking different molecular fragments. In N-benzylacetamide, an HMBC spectrum would reveal a correlation from the methyl protons to the carbonyl carbon, and from the methylene protons to both the ipso-carbon of the phenyl ring and the carbonyl carbon, confirming the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. For N-benzylacetamide, NOESY could show correlations between the methylene protons and the ortho-protons of the phenyl ring, providing information about the rotational conformation around the CH₂-phenyl bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis of N-benzylacetamide

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an excellent tool for identifying the functional groups present.

The IR spectrum of N-benzylacetamide displays several characteristic absorption bands:

N-H Stretch: A prominent peak is observed in the region of 3290-3300 cm⁻¹, which is characteristic of the N-H stretching vibration in a secondary amide. The position and sharpness of this peak can be influenced by hydrogen bonding.

C=O Stretch (Amide I band): A strong, sharp absorption band appears around 1640-1645 cm⁻¹. This is the Amide I band, one of the most characteristic absorptions of amides, arising from the C=O stretching vibration.

Aromatic C-H and C=C Stretches: The phenyl group gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹.

C-H Bends: The methyl and methylene groups exhibit C-H bending vibrations in the 1370-1470 cm⁻¹ region.

Table 2: Key IR Absorption Bands for N-benzylacetamide

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3292 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Amide I) | ~1643 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation of N-benzylacetamide

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For N-benzylacetamide (molecular formula C₉H₁₁NO), the calculated molecular weight is 149.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 149.

The fragmentation of N-benzylacetamide under EI conditions leads to several characteristic fragment ions. The most common fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This can lead to two prominent fragments:

The formation of the tropylium ion ([C₇H₇]⁺) at m/z = 91 . This is a very common and stable fragment for compounds containing a benzyl (B1604629) group.

The formation of the [CH₃CONHCH₂]⁺ fragment or, more likely through rearrangement, the [C₆H₅CH₂NH]⁺ ion leading to a peak at m/z = 106 . This fragment results from the loss of the acetyl radical. researchgate.net

Table 3: Major Ions in the Mass Spectrum of N-benzylacetamide

| m/z Value | Proposed Fragment Ion |

|---|---|

| 149 | [C₉H₁₁NO]⁺ (Molecular Ion) |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Conformation and Crystal Structure Determination of N-benzylacetamide

While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of N-benzylacetamide has been determined and reported. researchgate.net It crystallizes in the monoclinic space group P2₁/c. The analysis revealed that in the solid state, molecules of N-benzylacetamide are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. This hydrogen bonding is a key feature governing the crystal packing. researchgate.net

Table 4: Crystallographic Data for N-benzylacetamide

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8383 (10) |

| b (Å) | 14.906 (3) |

| c (Å) | 11.663 (2) |

| β (°) | 100.04 (3) |

| Volume (ų) | 828.3 (3) |

| Z (molecules per unit cell) | 4 |

Advanced Spectroscopic Techniques for N-benzylacetamide (e.g., Raman, Chiroptical Methods)

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. chemicalbook.com While IR measures absorption, Raman measures the inelastic scattering of monochromatic light. For N-benzylacetamide, the C=O stretch, aromatic ring breathing modes, and C-H vibrations would give rise to characteristic signals in the Raman spectrum. Often, symmetric vibrations that are weak in the IR spectrum are strong in the Raman spectrum, providing additional structural information.

Chiroptical Methods: Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules (molecules that are non-superimposable on their mirror image). As N-benzylacetamide is an achiral molecule (it possesses a plane of symmetry and is superimposable on its mirror image), it will not exhibit any ECD or VCD signals. Therefore, these techniques are not applicable for its stereochemical analysis.

Chemical Reactivity and Mechanistic Transformations of N Acetyl N Phenylmethyl Propanamide

Hydrolytic Stability and Degradation Pathways of the N-Acetyl-N-(phenylmethyl)-propanamide Amide Bond

The amide bond is generally the most stable among carboxylic acid derivatives, requiring forceful conditions like prolonged heating in strong acid or base for hydrolysis. dalalinstitute.combham.ac.uklibretexts.org The stability of the amide linkage in this compound is significant due to its tertiary nature, which often presents greater resistance to cleavage compared to primary and secondary amides. arkat-usa.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous H₂SO₄ and heat), the hydrolysis is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. youtube.combyjus.com This leads to a tetrahedral intermediate. Subsequent proton transfers result in the formation of a good leaving group, N-acetyl-N-benzylamine, which is ultimately expelled to yield propanoic acid. The amine byproduct will be protonated under the acidic conditions, rendering the final step effectively irreversible. youtube.commasterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH and heat), the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. byjus.comchemistrysteps.com This process is challenging because the resulting tetrahedral intermediate must expel an N-acetyl-N-benzylamide anion, which is a very strong base and thus a poor leaving group. dalalinstitute.comchemistrysteps.com The reaction is driven forward by using high temperatures and an excess of the base. An irreversible acid-base reaction between the propanoic acid product and the strongly basic amine anion helps to shift the equilibrium toward the products. chemistrysteps.com

Studies on simpler N-substituted amides have shown that hydrolysis is typically first-order with respect to both the amide and the acid or base concentration. researchgate.netmcmaster.capsu.edu The rate is also sensitive to steric hindrance around the carbonyl group. researchgate.netacs.org

Derivatization Strategies and Functional Group Interconversions on this compound

Functional group interconversions (FGIs) allow for the targeted modification of the molecule at its various reactive sites.

The tertiary amide functionality in this compound can undergo several key transformations.

Reduction to Amine: The most common reaction at the amide carbonyl is reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the tertiary amide to the corresponding tertiary amine, N-benzyl-N-ethyl-N-propylamine. chemistrysteps.comjove.commasterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The oxygen is then coordinated to aluminum, transforming it into a good leaving group. Elimination of the aluminate species forms an intermediate iminium ion, which is subsequently reduced by a second equivalent of hydride to yield the final amine product. masterorganicchemistry.comyoutube.com

Reactions at Nitrogen: Direct substitution at the tertiary amide nitrogen is generally difficult due to the stability of the C-N bonds. However, derivatization strategies could potentially activate this center for further reactions.

The propyl group, being a saturated alkyl chain, is relatively unreactive. However, it can undergo free-radical reactions under specific conditions.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the propyl chain can be halogenated. wikipedia.org This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org The selectivity of this reaction is typically low, potentially yielding a mixture of products halogenated at the α- and β-positions. However, the α-position is often favored due to the potential for stabilization of the radical intermediate by the adjacent carbonyl group.

The benzyl (B1604629) group offers two primary sites for modification: the aromatic ring and the benzylic carbon.

Electrophilic Aromatic Substitution (EAS): The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The alkyl substituent (the rest of the molecule) acts as a weak activating group and is an ortho, para-director. vanderbilt.edulibretexts.orgquora.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment.

Reactions at the Benzylic Position: The benzylic carbon is susceptible to both oxidation and radical substitution due to the stability of the resulting benzylic radical or carbocation intermediate.

Oxidation: Strong oxidizing agents can oxidize the benzylic carbon. For instance, oxidative debenzylation can be achieved using systems like alkali metal bromides with an oxidant, which generates bromo radicals that abstract the benzylic hydrogen. organic-chemistry.orgacs.orgresearchgate.net This leads to an intermediate that is hydrolyzed to yield N-acetylpropanamide and benzaldehyde. organic-chemistry.org

Radical Halogenation: Similar to the propyl chain, the benzylic position is particularly susceptible to free-radical halogenation (e.g., using N-bromosuccinimide), as the intermediate benzylic radical is resonance-stabilized by the phenyl ring. wikipedia.org

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity: Regioselectivity is a key consideration in reactions involving the phenylmethyl moiety. During electrophilic aromatic substitution on the phenyl ring, the activating nature of the alkyl substituent directs incoming electrophiles primarily to the ortho and para positions. vanderbilt.edu The ratio of ortho to para products can be influenced by steric hindrance; the bulky N-acetylpropanamide group may sterically hinder the ortho positions, potentially favoring the para product. researchgate.netcardiff.ac.uk For reactions on the propyl chain, such as free-radical halogenation, regioselectivity between the α and β positions would depend on the relative stability of the resulting radical intermediates.

Stereoselectivity: this compound is an achiral molecule. Stereoselectivity would become relevant if a reaction introduces a new stereocenter. For example, if a chiral reducing agent were used to reduce the amide carbonyl, it could potentially lead to a chiral amine product with some degree of enantiomeric excess. Similarly, reactions creating a stereocenter at the α-carbon of the propyl chain or the benzylic carbon would, in the absence of any chiral influence, result in a racemic mixture of enantiomers.

Mechanistic Investigations of this compound Reactivity via Kinetic and Isotopic Studies

To elucidate the precise mechanisms of the reactions described, kinetic and isotopic labeling studies are invaluable tools.

Kinetic Studies: Kinetic analysis of the hydrolysis of this compound would involve systematically varying the concentrations of the amide, acid or base catalyst, and temperature, while monitoring the reaction rate. researchgate.netrsc.org Such studies would establish the reaction order with respect to each component and allow for the determination of the rate law. For example, a rate law of the form Rate = k[Amide][H⁺] would confirm the acid-catalyzed mechanism. The temperature dependence of the rate constant (k) would also allow for the calculation of activation parameters (e.g., activation energy, Eₐ), providing insight into the energy profile of the reaction.

Isotopic Studies: Isotopic labeling is a powerful technique for probing reaction mechanisms at the molecular level. nih.gov

Kinetic Isotope Effect (KIE): By replacing an atom at or near a reactive center with its heavier isotope (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. libretexts.org A significant primary KIE (kH/kD > 1) observed when a C-H bond is broken in the rate-determining step (e.g., in benzylic oxidation) would confirm that this bond cleavage is part of the slowest step of the mechanism.

Tracer Studies: Using isotopes as labels can trace the path of atoms through a reaction. For instance, conducting amide hydrolysis in ¹⁸O-labeled water (H₂¹⁸O) would allow for the determination of the origin of the oxygen atom in the resulting propanoic acid. If the ¹⁸O is incorporated into the carboxylic acid, it confirms that the water molecule acts as the nucleophile, attacking the carbonyl carbon, which is consistent with the accepted mechanism. dalalinstitute.com Similarly, ¹⁵N labeling could be used to follow the fate of the amide nitrogen in various transformations.

These mechanistic tools, while applied here hypothetically to this compound, are based on well-established principles used to understand the reactivity of analogous amide-containing compounds. nih.govrsc.orgacs.org

Table of Mentioned Compounds

Computational and Theoretical Studies of N Acetyl N Phenylmethyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis of N-Acetyl-N-(phenylmethyl)-propanamide

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and distribution, which in turn govern the molecule's geometry, energy, and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the carbonyl oxygen atoms would be expected to be regions of high negative potential.

Calculate Reactivity Descriptors: DFT can be used to compute various chemical reactivity indices, such as electronegativity, chemical hardness, and softness, which help in predicting the molecule's behavior in chemical reactions.

A study on the related compound N-phenylpropanamide utilized DFT to investigate its structural and spectroscopic features, demonstrating the utility of this method for analyzing amide-containing molecules dergipark.org.tr.

Table 1: Illustrative Data from DFT Calculations on an Amide Molecule (Note: The following table is a representative example of data that would be generated for this compound. Specific values are not available.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Data not available | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | Data not available | Measures overall polarity of the molecule |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) provide highly accurate results, though they are computationally more demanding than DFT.

For a system like this compound, ab initio calculations would be valuable for:

Benchmarking: Providing a high-accuracy reference for results obtained from less computationally expensive methods like DFT.

Investigating Weak Interactions: Accurately describing non-covalent interactions, such as intramolecular hydrogen bonds or dispersion forces, which can be critical for determining conformational preferences.

Calculating Excited States: Providing precise information about electronic transitions, which is useful for interpreting UV-Vis spectra.

A conformational study on N-acetyl-L-proline-N',N'-dimethylamide employed ab initio methods to elucidate its conformational preferences in various solvents, highlighting the power of these techniques for detailed structural analysis nih.gov.

Conformational Analysis and Energy Landscape Mapping of this compound

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify all stable conformers (energy minima) and map the potential energy surface that describes the energy changes associated with bond rotations.

Key areas of conformational flexibility in this molecule include:

Rotation around the C-N amide bond, leading to cis (E) and trans (Z) isomers. The barrier to rotation is significant due to the partial double-bond character of the amide bond.

Rotation of the phenylmethyl (benzyl) group.

Rotation of the propanoyl group.

Computational studies on similar tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown the presence of a hindered E/Z rotational equilibrium in solution, which can be characterized by NMR spectroscopy and DFT calculations scielo.br. A similar analysis for this compound would involve systematically rotating key dihedral angles, calculating the energy at each point to find low-energy structures, and then optimizing these structures to confirm they are true minima. This process maps the energy landscape and allows for the calculation of the relative populations of each conformer at a given temperature using Boltzmann statistics.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

While quantum chemical calculations typically focus on static, single-molecule systems (often in a vacuum or with an implicit solvent model), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, explicitly including its interactions with its environment.

In an MD simulation, atoms are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field. For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box filled with explicit solvent molecules (e.g., water) and running the simulation for nanoseconds to microseconds.

Such simulations would reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations over time.

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds between the molecule's carbonyl oxygens and water.

Transport Properties: Parameters like the diffusion coefficient can be calculated.

Flexibility of Different Regions: MD can quantify the flexibility of the benzyl (B1604629) and propanoyl side chains.

MD simulations are a standard tool for exploring how molecules like pharmaceuticals interact with their solvent environment, which is crucial for understanding solubility and bioavailability mdpi.comresearchgate.net.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

A powerful application of quantum chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate the computed molecular structures.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule github.iodiva-portal.org. For this compound, this would allow for the assignment of specific peaks in its experimental IR and Raman spectra to particular molecular motions, such as the characteristic C=O stretches of the two carbonyl groups, C-N stretches, and aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically combined with DFT nih.govnih.gov. These predicted shifts, when compared to experimental data, can confirm the correct conformational isomer and provide a detailed assignment of the NMR spectrum.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table demonstrates how theoretical data would be used. Specific values for this compound are not available.)

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | Data not available | Data not available | Acetyl C=O stretch |

| IR Frequency (cm⁻¹) | Data not available | Data not available | Propanoyl C=O stretch |

| ¹³C NMR Shift (ppm) | Data not available | Data not available | Propanoyl Carbonyl Carbon |

| ¹H NMR Shift (ppm) | Data not available | Data not available | Benzyl CH₂ Protons |

Computational Exploration of Reaction Pathways and Transition States Involving this compound

Computational methods can be used to model the mechanism of chemical reactions, providing a detailed picture of how reactants are converted into products. This involves mapping the reaction's potential energy surface to locate the transition state—the highest energy point along the reaction coordinate.

For a reaction involving this compound, such as its hydrolysis, computational studies would:

Identify the Reaction Mechanism: Determine the sequence of elementary steps involved.

Characterize Transition State Structures: Calculate the geometry of the unstable intermediate species at the peak of the energy barrier.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to proceed. This allows for the theoretical calculation of reaction rates.

These studies provide fundamental insights into the chemical stability and reactivity of the molecule under various conditions.

N Acetyl N Phenylmethyl Propanamide As a Synthetic Intermediate and Precursor in Chemical Research

Strategic Role of N-Acetyl-N-(phenylmethyl)-propanamide in the Synthesis of Complex Organic Molecules

The strategic importance of this compound in the synthesis of more complex molecules lies in its function as a precisely tailored intermediate. Its structure contains protecting groups and reactive sites that can guide the course of a chemical reaction.

One of the primary documented roles of this compound is as an intermediate in the synthesis of isotopically labeled and unlabeled N-Ethyl-N-nitroso-1-propanamine. cymitquimica.com The latter is a derivative of N-Nitrosodiethylamine, a well-known and potent environmental carcinogen studied extensively in toxicology. cymitquimica.com The synthesis of such derivatives is crucial for creating analytical standards and for conducting metabolic and mechanistic studies in cancer research. In this context, this compound serves as a key precursor, allowing for the controlled introduction of the N-nitroso group in a subsequent step.

The strategic utility of N-acetylated building blocks is a well-established principle in organic synthesis, particularly in peptide chemistry and the synthesis of bioactive molecules. The N-acetyl group can serve as a stable protecting group for an amine, preventing unwanted side reactions while other parts of the molecule are modified. This principle is highlighted in the synthesis of 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), a bioactive derivative of glucosamine (B1671600) with anti-inflammatory properties. mdpi.com In syntheses like that of NAPA, an N-acetylated amino acid is used as a foundational block to build a more complex structure, demonstrating the strategic advantage of employing such pre-functionalized intermediates. mdpi.com The N-acetyl group ensures that the amine's nucleophilicity is masked, allowing for selective amide bond formation at the carboxylic acid terminus. mdpi.com Similarly, the N-phenylmethyl group in this compound can also function as a protecting group that can be removed under specific conditions, adding another layer of synthetic control.

Utilization of this compound in Multistep Organic Syntheses and Methodological Developments

The application of this compound is situated within multistep reaction sequences where precise control over chemical transformations is essential. Its role as an intermediate for N-Ethyl-N-nitroso-1-propanamine exemplifies its use in a planned synthetic pathway. cymitquimica.com Such multistep processes are fundamental to organic chemistry, allowing for the construction of complex target molecules from simpler, readily available starting materials. umontreal.ca

Methodological developments in organic synthesis continually seek to improve the efficiency, yield, and selectivity of these multistep processes. A significant challenge when using chiral intermediates, such as derivatives of amino acids, is the prevention of racemization (the loss of stereochemical integrity). mdpi.com Research into the synthesis of the bioactive compound NAPA, which uses N-acetyl-l-phenylalanine, has extensively studied the role of coupling agents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminiumtetrafluoroborate (TBTU) to minimize racemization during amide bond formation. mdpi.com These findings are directly relevant to syntheses involving this compound, as similar amide-forming or modification steps would require careful selection of reagents and conditions to maintain structural integrity.

Furthermore, modern synthetic methodologies like flow chemistry offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for multistep syntheses. umontreal.ca The synthesis of target molecules using this compound as an intermediate could potentially be adapted to a continuous flow process, allowing for safer handling of reactive intermediates and easier scalability compared to traditional batch chemistry. umontreal.ca

| Step | Transformation | Reagents/Conditions | Purpose of Intermediate |

|---|---|---|---|

| 1 | Formation of this compound | N-benzylpropanamide, Acetyl chloride, Base | Installation of protecting/directing groups. |

| 2 | Selective modification of the propanamide chain | e.g., alpha-bromination | Intermediate allows for selective reaction away from the protected nitrogen. |

| 3 | Deprotection/Further Reaction | e.g., Hydrogenolysis to remove phenylmethyl group | Unmasking of functional groups for final transformations. |

| 4 | Final Product Formation | e.g., Nitrosation | Conversion to the final target molecule (e.g., N-nitroso compound). cymitquimica.com |

This compound as a Precursor in Materials Science and Polymer Chemistry Research

While direct applications of this compound in materials science are not extensively documented, its structure suggests potential as a precursor for functional polymers and materials. The field often utilizes monomers with specific functional groups to create polymers with desired properties like hydrophilicity, metal-binding capabilities, or specific thermal characteristics. researchgate.net

The N-acetyl amide functionality is known to impart specific properties to polymers. For example, Poly(N-acetyl-α-acrylic acid) has been synthesized and studied for its ability to chelate various metal ions, including Cu(II), Co(II), and Cr(III), a property useful for wastewater treatment and metal recovery. researchgate.net This suggests that a monomer derived from this compound could be incorporated into a polymer backbone to introduce similar functionalities.

To be used in polymer chemistry, the this compound molecule would first need to be derivatized to include a polymerizable group, such as a vinyl or acrylic moiety. This could be achieved by functionalizing the phenyl ring. The resulting monomer could then undergo radical polymerization to produce a novel polymer. The presence of the bulky phenylmethyl group and the polar acetyl and amide groups would influence the polymer's final properties, such as its solubility, glass transition temperature, and interaction with other substances.

| Structural Feature | Potential Influence on Polymer Properties | Potential Application |

|---|---|---|

| N-Acetyl Amide Group | Increases hydrophilicity, provides sites for hydrogen bonding, potential for metal ion coordination. researchgate.net | Biocompatible materials, functional coatings, metal-chelating resins. |

| Phenylmethyl (Benzyl) Group | Increases steric bulk and hydrophobicity, influences thermal stability and mechanical properties. | Engineering plastics, materials with tailored refractive indices. |

| Propanamide Backbone | Contributes to the flexibility and spacing of the polymer chain. | Adhesives, specialty films. |

Derivatization of this compound for Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the flexibility of traditional chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. frontiersin.org This approach is particularly powerful for the synthesis of complex, chiral molecules like oligosaccharides and pharmaceuticals. frontiersin.orgnih.gov While this compound is not a direct substrate for most enzymes in its native form, it can be derivatized to become a valuable building block in chemo-enzymatic pathways.

The core structure of the compound presents several handles for enzymatic modification:

Amide Bonds: The two amide bonds (acetyl and propanoyl) could be targets for enzymatic hydrolysis by specific proteases or lipases under mild conditions. This would allow for the selective removal of either the acetyl or propanoyl group, unmasking a secondary amine for subsequent reactions. This high degree of selectivity is a hallmark of enzymatic reactions. nih.gov

Phenyl Ring: The aromatic ring could be a substrate for enzymatic oxidation by monooxygenases or dioxygenases, which can introduce hydroxyl groups with high regio- and stereoselectivity. This is a common strategy in the bio-catalytic synthesis of drug metabolites and complex natural products.

For this compound to be effectively used, it might first be incorporated into a larger molecule through chemical means. Subsequently, enzymes could be used to perform key transformations on the molecule that are difficult to achieve with traditional chemistry. For example, after a chemical synthesis sequence, an enzyme could be used for a final, selective deprotection step under neutral pH and room temperature, preserving other sensitive functional groups in the molecule. rsc.org The development of chemo-enzymatic strategies often involves screening a range of enzymes to find one with the desired activity and substrate specificity. nih.gov

Advanced Analytical Methodologies for the Research Oriented Quantification and Purity Assessment of N Acetyl N Phenylmethyl Propanamide

Chromatographic Techniques for Separation and Purity Determination of N-Acetyl-N-(phenylmethyl)-propanamide

Chromatography is a cornerstone of analytical chemistry, indispensable for separating this compound from reaction byproducts, starting materials, or degradation products. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as resolution, speed, and scale.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound may possess sufficient volatility for GC analysis, particularly at elevated temperatures. The use of a high-temperature capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane, would be a suitable starting point for method development. nist.gov Temperature programming would be essential to ensure the elution of the compound as a sharp peak without thermal decomposition. Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer for definitive identification.

High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds and research chemicals. mdpi.com For this compound, a reverse-phase (RP-HPLC) method would be the most common approach. This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and good peak shape. mdpi.com Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the phenyl group in the molecule.

Table 1: Exemplar HPLC and GC Parameters for this compound Analysis

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) nist.gov |

| Mobile Phase/Carrier Gas | A: Water, B: Acetonitrile (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100 °C to 280 °C) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Detector | UV at ~254 nm | Flame Ionization Detector (FID) |

This interactive table provides hypothetical starting parameters for method development based on common analytical practices for similar compounds.

While this compound itself is not chiral, derivatives of this compound may contain stereocenters, necessitating enantiomeric separation to study their stereospecific properties. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. sphinxsai.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for a range of chiral compounds. chromatographyonline.comnih.gov The choice of the specific CSP and the composition of the mobile phase are critical for achieving baseline resolution of the enantiomers. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without generating excessive backpressure, leading to rapid analyses. chromatographyonline.com SFC is a promising alternative to conventional LC for the enantioselective separation of chiral products. chromatographyonline.com

Hyphenated Analytical Techniques for Comprehensive Characterization of this compound (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), provide unparalleled analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the mass-selective detection of MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification of the compound. nih.gov GC-MS analysis of this compound would provide its retention time for quantification and its mass spectrum for structural confirmation. nih.gov This is particularly useful for identifying unknown impurities by comparing their mass spectra to library databases.

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of compounds that are not suitable for GC due to low volatility or thermal instability. An LC-MS system separates the sample components via HPLC, and the eluent is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. For this compound, ESI in positive ion mode would likely produce a protonated molecule [M+H]+, allowing for accurate molecular weight determination. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, making it a powerful tool for quantifying the compound in complex research samples. nih.govnih.gov

Spectrophotometric Quantification Methods for this compound in Research Samples

Spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of compounds in solution. nih.gov For this compound, quantification can be achieved through direct UV spectrophotometry or by using colorimetric reactions.

Direct UV spectrophotometry relies on the absorption of UV light by the phenyl group in the molecule. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is straightforward but can be susceptible to interference from other UV-absorbing compounds in the sample matrix.

Alternatively, indirect spectrophotometric methods can be developed. ekb.eg These methods often involve a chemical reaction that produces a colored product, which is then measured in the visible region of the spectrum where interference is less likely. For instance, the amide bond of this compound could potentially be hydrolyzed under acidic or basic conditions to yield benzylamine (B48309). The resulting primary amine could then be reacted with a chromogenic reagent, such as p-dimethylaminobenzaldehyde, to produce a colored Schiff base whose absorbance can be measured. nih.govresearchgate.net The reaction conditions, including reagent concentration, temperature, and time, must be carefully optimized to ensure a reproducible and stoichiometric reaction. researchgate.net

Table 2: Comparison of Spectrophotometric Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Direct UV Spectrophotometry | Measurement of UV absorbance by the phenyl group. | Simple, rapid, non-destructive. | Prone to interference from other UV-absorbing species. |

| Indirect Colorimetric Method | Chemical reaction (e.g., hydrolysis followed by derivatization) to produce a colored compound. | Increased selectivity and sensitivity; measurement in the visible range reduces interference. | More complex, requires reaction optimization, destructive to the sample. |

This interactive table outlines the principles and trade-offs of potential spectrophotometric approaches for the compound.

Development of Novel Derivatization Reagents and Methods for this compound Analysis

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. gcms.cz For this compound, derivatization could be employed to enhance its performance in GC or HPLC analysis.

In the context of GC analysis, derivatization can be used to increase the volatility and thermal stability of the analyte. While the parent compound may be amenable to GC, derivatization could improve peak shape and reduce column interactions. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to replace active hydrogens with less polar trimethylsilyl (B98337) groups. researchgate.net

For HPLC analysis, derivatization is primarily used to enhance detection. If high sensitivity is required, a fluorescent tag can be attached to the molecule. For example, after hydrolysis of the amide to benzylamine, the amine could be reacted with a fluorescent derivatizing agent like dansyl chloride or N-(1-pyrenyl)maleimide. nih.gov This would allow for highly sensitive detection using a fluorescence detector, significantly lowering the limits of detection and quantification. The development of such methods involves optimizing the derivatization reaction for yield and stability and then developing the chromatographic separation for the resulting derivative. nih.govpsu.edu

Future Research Directions and Emerging Avenues for N Acetyl N Phenylmethyl Propanamide Studies

Development of Novel and Sustainable Synthetic Routes for N-Acetyl-N-(phenylmethyl)-propanamide

The pursuit of green chemistry principles is reshaping the synthesis of amides, moving away from traditional methods that often require harsh conditions and stoichiometric coupling reagents. nih.govsphinxsai.com Future research is increasingly focused on developing sustainable routes to this compound that minimize waste, reduce energy consumption, and utilize renewable resources. scispace.comrsc.org

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases or engineered ligases, offers a highly selective and environmentally benign approach to amide synthesis. researchgate.netmanchester.ac.uk Enzymes can operate under mild aqueous conditions, reducing the need for organic solvents and minimizing by-product formation. researchgate.net Research into nitrile hydratase enzymes, for example, has shown potential in integrated chemo-enzymatic systems for constructing amide bonds. nih.gov A study on N-substituted formamide (B127407) deformylase discovered its ability to catalyze the reverse reaction, synthesizing N-benzyl carboxamides like N-benzylpropionamide from benzylamine (B48309) and propionate, highlighting a potential enzymatic route. nih.gov

Flow Chemistry: Continuous flow synthesis provides significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. numberanalytics.com This technology allows for rapid optimization of reaction conditions and more efficient, scalable production of amides.

Renewable Feedstocks: A major goal of sustainable chemistry is the transition from petrochemical-based starting materials to renewable biomass. bohrium.compsu.edu Research is exploring pathways to synthesize amide precursors from biomass-derived platform molecules, such as those derived from cellulose (B213188) or lignin. rsc.orgnih.gov This approach aligns with the principles of a circular economy, reducing reliance on finite fossil fuels.

Solvent-Free and Alternative Solvent Reactions: Efforts are being made to eliminate or replace conventional organic solvents with greener alternatives like water or ionic liquids, or to conduct reactions under solvent-free conditions. wjpmr.comhumanjournals.com Microwave-assisted synthesis is one such technique that can accelerate reactions and often proceeds without a solvent. humanjournals.com

These sustainable approaches are evaluated based on green chemistry metrics that quantify their environmental impact.

| Synthetic Strategy | Key Principles & Advantages | Challenges & Research Focus | Relevant Green Chemistry Principles |

|---|---|---|---|

| Biocatalysis | High selectivity (chemo-, regio-, enantio-), mild reaction conditions (aqueous media, ambient temp/pressure), reduced by-products. researchgate.netnih.gov | Enzyme stability, substrate scope, cost of enzyme production and purification. | Safer Solvents & Auxiliaries, Energy Efficiency, Use of Renewable Feedstocks (enzymes). |

| Flow Chemistry | Enhanced safety, superior process control, easy scalability, rapid optimization. numberanalytics.com | Reactor clogging with solids, requirement for specialized equipment. | Real-time Analysis for Pollution Prevention, Inherently Safer Chemistry for Accident Prevention. |

| Renewable Feedstocks | Reduced carbon footprint, utilization of abundant biomass, potential for novel chemical structures. rsc.orgpsu.edu | Efficient conversion of biomass, separation and purification of target molecules from complex mixtures. nih.gov | Use of Renewable Feedstocks. |

| Solvent-Free Synthesis | Eliminates solvent waste, reduces purification steps, often leads to higher reaction rates (e.g., microwave-assisted). wjpmr.comhumanjournals.com | Limited applicability for some reactants, potential for heat management issues. | Prevention of Waste, Safer Solvents & Auxiliaries. |

Exploration of Advanced Catalytic and Stereoselective Applications for this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways to form amide bonds with greater efficiency and selectivity under milder conditions. numberanalytics.com For a molecule like this compound, which contains a chiral center if substituted appropriately, the development of stereoselective catalytic methods is of particular importance.

Future research in this area includes:

Asymmetric Catalysis: The synthesis of single-enantiomer chiral compounds is critical in pharmaceuticals and material science. nih.gov Asymmetric catalysis uses a chiral catalyst to convert an achiral starting material into a chiral product with a preference for one enantiomer. nih.gov For derivatives of this compound, this could involve the enantioselective acylation of a prochiral amine or the coupling of chiral acids and amines without racemization. rsc.org Copper-catalyzed systems have shown promise in the synthesis of γ-chiral amides, and phosphoric acid-catalyzed Wolff rearrangements have been used for enantioselective amination of ketenes. nih.govchemrxiv.org

Novel Metal Catalysts: While traditional catalysts are effective, research continues to explore new metal complexes (e.g., based on gold, nickel, or copper) that offer unique reactivity or improved functional group tolerance. nih.govacs.orgnih.gov Gold redox catalysis, for instance, has been used for the asymmetric synthesis of α,α-disubstituted amino acid derivatives. acs.org

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field. These catalysts are often less toxic and more stable than their metal-based counterparts. Prolinamide-based organocatalysts have been shown to be effective in enantioselective aldol (B89426) reactions to form complex chiral structures under solvent-free conditions. researchgate.net

Dual Catalysis: Combining two different catalytic cycles in one pot, such as photoredox and nickel catalysis, can enable novel transformations that are not possible with either catalyst alone. nih.gov This approach has been successfully applied to the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides to generate chiral N-benzylic structures. nih.gov

| Catalytic System | Description | Example Application | Potential Advantage for this compound Synthesis |

|---|---|---|---|

| Copper-Catalyzed Asymmetric Synthesis | Utilizes chiral ligands (e.g., phosphines) with copper salts to induce enantioselectivity. nih.gov | Enantioselective reductive relay hydroaminocarbonylation to form γ-chiral amides. nih.gov | Enables the synthesis of specific stereoisomers of substituted this compound derivatives. |

| Gold Redox Catalysis | Involves the in situ formation of aryl gold(III) intermediates to activate alkynes for asymmetric transformations. acs.org | Facile asymmetric synthesis of α,α-disubstituted amino acid derivatives with high stereoselectivity. acs.org | Offers a novel route to highly functionalized and chiral variants of the core amide structure. |

| Ni/Photoredox Dual Catalysis | Combines a nickel cross-coupling cycle with a photoredox cycle to generate radical intermediates for asymmetric C-C bond formation. nih.gov | Asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov | Could be adapted for novel C-C bond formations on the phenylmethyl or propanamide fragments. |

| Chiral Phosphoric Acid Catalysis | Uses chiral Brønsted acids to control the stereochemical outcome of reactions involving ketene (B1206846) intermediates. chemrxiv.org | Enantioselective amination of ketenes generated from α-diazoketones. chemrxiv.org | Provides a metal-free alternative for creating chiral centers alpha to the carbonyl group. |

Integration of Machine Learning and Artificial Intelligence in this compound Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in how chemical research is conducted. chemcopilot.com These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and accelerate the discovery of new synthetic pathways. numberanalytics.comresearchgate.net

For this compound, the integration of AI and ML can impact several areas:

Reaction Prediction and Optimization: ML algorithms can be trained on large databases of chemical reactions to predict the most likely products of a given set of reactants and conditions. chemcopilot.comnih.gov This predictive power significantly reduces the amount of trial-and-error experimentation required. rsc.orgrsc.org For instance, an ML model could predict the optimal catalyst, solvent, and temperature for synthesizing this compound with the highest yield, accelerating the development process. rsc.org

Retrosynthetic Analysis: AI tools are being developed to perform retrosynthesis, breaking down a target molecule like this compound into simpler, commercially available starting materials. nih.gov These programs can suggest multiple synthetic routes, allowing chemists to choose the most efficient and cost-effective option.

High-Throughput Experimentation (HTE): HTE involves the use of automation and robotics to perform a large number of experiments in parallel. numberanalytics.com When combined with ML, HTE becomes a powerful tool for rapidly screening vast libraries of catalysts or reaction conditions to identify optimal parameters for amide synthesis. nih.govnih.gov The data generated from HTE can be used to train more accurate predictive models. chemrxiv.org

| Application Area | Description | Specific Task for this compound | Expected Impact |

|---|---|---|---|

| Predictive Modeling | ML algorithms analyze existing reaction data to predict yields, selectivity, and reaction success for new transformations. researchgate.neteurekalert.org | Predicting the yield of a novel, sustainable synthesis route before performing the experiment. | Reduced experimental cost and time; accelerated discovery of efficient synthetic methods. chemcopilot.com |

| Condition Optimization | AI platforms iteratively suggest new experimental conditions to maximize a desired outcome (e.g., yield, enantioselectivity). rsc.orgrsc.org | Identifying the optimal temperature, pressure, and catalyst loading for a specific catalytic amidation. | Faster achievement of high-yield, high-purity synthesis, minimizing resource usage. |

| Automated Retrosynthesis | AI programs propose synthetic pathways by working backward from the target molecule. nih.gov | Generating novel and non-intuitive synthetic routes from simple precursors. | Discovery of more efficient or economical manufacturing processes. |

| High-Throughput Screening (HTS) Data Analysis | ML models analyze large datasets from HTS to identify key structure-activity relationships or optimal catalysts. numberanalytics.comchemrxiv.org | Screening a library of 100 different organocatalysts to find the best one for the synthesis. | Rapid identification of lead catalysts and conditions from a large experimental space. |

Expanding the Role of this compound as a Model Compound for Fundamental Amide Chemistry Research

Amides are fundamental functional groups in chemistry and biology, and understanding their intrinsic properties is crucial. Simple, well-defined molecules are often used as models to study these properties without interference from other reactive groups. This compound, as a sterically defined tertiary amide, is well-suited to serve as a model compound for investigating core aspects of amide chemistry.

Future research could utilize this compound to study:

Amide Bond Hydrolysis: The cleavage of the amide bond is a critical reaction in both biological systems and industrial processes. While the general mechanisms of acid- and base-catalyzed hydrolysis are known, the precise influence of substituents on reaction rates is an area of ongoing study. chemistrysteps.comresearchgate.netmasterorganicchemistry.com this compound provides a system where the electronic and steric effects of the N-benzyl and N-acetyl groups on the stability and hydrolysis kinetics of the propanamide bond can be systematically investigated. khanacademy.org

Amide Resonance and Rotational Barriers: The partial double-bond character of the C-N bond in amides leads to restricted rotation and, in some cases, the existence of rotational isomers (rotamers). The height of the rotational energy barrier is a key parameter influencing the conformation and reactivity of amides. The distinct substituents on the nitrogen atom of this compound make it an excellent candidate for spectroscopic studies (e.g., variable-temperature NMR) to precisely measure these rotational barriers and probe the factors that govern amide resonance.

Intermolecular Interactions: The amide group is a powerful hydrogen bond acceptor. Studies involving this compound in various solvents or co-crystallized with other molecules can provide detailed insights into the nature and strength of intermolecular forces, such as hydrogen bonding and π-stacking (involving the phenyl ring), which are fundamental to molecular recognition and self-assembly processes.

By serving as a model system, this compound can contribute to a deeper, quantitative understanding of the physical organic chemistry that governs the behavior of all amides.

Q & A

Q. What are the optimal synthetic routes for N-Acetyl-N-(phenylmethyl)-propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, such as coupling acetylated intermediates with benzylamine derivatives under controlled conditions. For example, analogous propanamide syntheses employ chloroacetic acid intermediates reacted with amines (e.g., cyanomethylamine or phenyl isocyanate) in polar aprotic solvents like DMF at 50–80°C . Optimization includes adjusting solvent polarity (e.g., DMSO for higher solubility), pH (neutral to mildly acidic), and catalysts (e.g., DMAP for amidation). Reaction progress is monitored via TLC or HPLC, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm functional groups (e.g., acetyl at ~2.1 ppm for CH, benzyl protons at 7.2–7.4 ppm) and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHNO: 206.1176) .